1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one
Overview
Description
1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one derivatives have been synthesized and evaluated for their antimicrobial activities. In a study by Chate et al. (2013), chromones were synthesized via cyclodehydration of corresponding 1-(2-hydroxyphenyl)-3-(pyridine-3-yl)propane-1,3-dione under ultrasound irradiation. These compounds demonstrated potent antibacterial and antifungal activities.
α1 Receptor Antagonistic Activity
Research by Hon (2013) focused on synthesizing derivatives of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol with α1 receptor antagonistic activity. These derivatives were created through a two-step synthesis process and showed promising α1 receptor antagonistic activity.
Glycine Transporter 1 Inhibition
A study by Yamamoto et al. (2016) identified a structurally diverse compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound exhibited a favorable pharmacokinetics profile and increased the cerebrospinal fluid concentration of glycine in rats.
Photocleavable Structures and Photoinitiators
R. Liska & D. Herzog (2004) synthesized novel pyridine-based type I photoinitiators. These initiators demonstrated absorption characteristics similar to commercially available hydroxyalkylphenone and were effective in the polymerization kinetics of lauryl acrylate.
Reduction of Nitro Aromatic Compounds
Giomi et al. (2011) reported that (2-pyridyl)phenyl methanol can act as a hydrogen donor for the reduction of nitro aromatic and heteroaromatic compounds. This process allows the formation of β-amino esters through a domino process involving reduction and conjugate addition steps.
Microwave-Assisted Synthesis and Anticancer Activity
Hadiyal et al. (2020) developed a microwave-assisted synthesis for polysubstituted 4H-Pyran derivatives, showing significant anticancer activity against various human cancer cell lines.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-pyridin-3-ylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12-4-2-5-13(8-12)9-15(17)10-14-6-3-7-16-11-14/h2-8,11H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYBAGYZRWPQEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)CC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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